5-Chloro-2-isocyanatobenzonitrile
Description
5-Chloro-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a chloro group, an isocyanate group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-isocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKGYSDLSMMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397301 | |
| Record name | 5-chloro-2-isocyanatobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64411-72-9 | |
| Record name | 5-chloro-2-isocyanatobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-isocyanatobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Chloro-2-isocyanatobenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzonitrile with phosgene or triphosgene under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar routes but on a larger scale, with additional purification steps to ensure the compound’s high purity.
Chemical Reactions Analysis
5-Chloro-2-isocyanatobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form urea derivatives.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic compounds.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes . Major products formed from these reactions include substituted benzonitriles, urea derivatives, and various heterocycles.
Scientific Research Applications
5-Chloro-2-isocyanatobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-isocyanatobenzonitrile involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
5-Chloro-2-isocyanatobenzonitrile can be compared with similar compounds such as:
2-Isocyanatobenzonitrile: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-isocyanatobenzonitrile: Contains a bromo group instead of a chloro group, which can influence its reactivity and the types of reactions it undergoes.
5-Methyl-2-isocyanatobenzonitrile: Has a methyl group instead of a chloro group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
Biological Activity
5-Chloro-2-isocyanatobenzonitrile (CIBN) is a compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and its biological activity. This article explores the biological activity of CIBN, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C8H5ClN2O |
| Molecular Weight | 180.59 g/mol |
| CAS Number | 2021-06-01 |
| Appearance | White to light yellow solid |
CIBN exhibits its biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The isocyanate group is known for its ability to react with nucleophilic sites on proteins, leading to modifications that can alter protein function.
Key Mechanisms:
- Enzyme Inhibition : CIBN has been shown to inhibit certain enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It may modulate receptor activity, impacting signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that CIBN possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : CIBN has shown potential in reducing inflammation in vitro, which may be beneficial in treating inflammatory diseases.
- Cytotoxicity : Preliminary studies suggest that CIBN can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several case studies have explored the biological effects of CIBN:
- Case Study 1: Antimicrobial Efficacy
- A study tested CIBN against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones at concentrations above 50 µg/mL.
- Case Study 2: Cytotoxicity Assessment
- In a study involving human cancer cell lines (e.g., HeLa cells), CIBN exhibited IC50 values around 30 µM after 48 hours of exposure, indicating promising cytotoxic potential.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activity of CIBN. Key findings include:
- Enzyme Interaction Studies : Kinetic analyses revealed that CIBN acts as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling Pathways : Investigations into signaling pathways indicated that CIBN influences NF-kB and MAPK pathways, which are critical for inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
